molecular formula C11H12O6 B14414651 Acetic acid, 2,2'-[(5-methyl-1,3-phenylene)bis(oxy)]bis- CAS No. 87425-59-0

Acetic acid, 2,2'-[(5-methyl-1,3-phenylene)bis(oxy)]bis-

Cat. No.: B14414651
CAS No.: 87425-59-0
M. Wt: 240.21 g/mol
InChI Key: UOBAJSWXHKDRKK-UHFFFAOYSA-N
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Description

Acetic acid, 2,2’-[(5-methyl-1,3-phenylene)bis(oxy)]bis- is a complex organic compound with the molecular formula C57H76O12 and a molecular weight of 953.21 g/mol . This compound is characterized by its unique structure, which includes two acetic acid groups linked by a 5-methyl-1,3-phenylene bis(oxy) bridge. It is used in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2,2’-[(5-methyl-1,3-phenylene)bis(oxy)]bis- typically involves the reaction of 5-methyl-1,3-phenylenediol with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is heated to a temperature of around 60-80°C and stirred for several hours until the reaction is complete .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The raw materials are fed into the reactor, where they undergo esterification under optimized conditions. The product is then purified through distillation or recrystallization to remove any impurities and obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2,2’-[(5-methyl-1,3-phenylene)bis(oxy)]bis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetic acid, 2,2’-[(5-methyl-1,3-phenylene)bis(oxy)]bis- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of acetic acid, 2,2’-[(5-methyl-1,3-phenylene)bis(oxy)]bis- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, leading to changes in cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    Acetic acid, 2,2’-[(2-methoxy-1,3-phenylene)bis(oxy)]bis-: Similar structure but with methoxy groups instead of methyl groups.

    Acetic acid, 2,2’-[(2,5-dibromo-1,4-phenylene)bis(oxy)]bis-: Contains bromine atoms, leading to different chemical properties.

    2,2’-[(5-Carboxy-1,3-phenylene)bis(oxy)]dimalonic acid: Contains carboxylic acid groups, making it more acidic.

Uniqueness

Acetic acid, 2,2’-[(5-methyl-1,3-phenylene)bis(oxy)]bis- is unique due to its specific structural arrangement and the presence of the 5-methyl-1,3-phenylene bis(oxy) bridge. This structure imparts distinct chemical and physical properties, making it valuable in various applications .

Properties

CAS No.

87425-59-0

Molecular Formula

C11H12O6

Molecular Weight

240.21 g/mol

IUPAC Name

2-[3-(carboxymethoxy)-5-methylphenoxy]acetic acid

InChI

InChI=1S/C11H12O6/c1-7-2-8(16-5-10(12)13)4-9(3-7)17-6-11(14)15/h2-4H,5-6H2,1H3,(H,12,13)(H,14,15)

InChI Key

UOBAJSWXHKDRKK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)O)OCC(=O)O

Origin of Product

United States

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